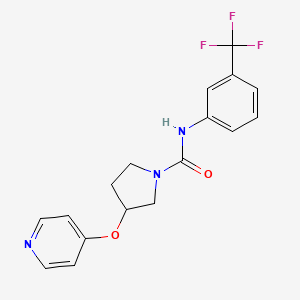
3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a trifluoromethyl group, and a pyrrolidine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. Common synthetic routes include:
Nucleophilic substitution: This involves the reaction of 4-hydroxypyridine with a suitable halogenated pyrrolidine derivative under basic conditions to form the pyridin-4-yloxy intermediate.
Amidation reaction: The pyridin-4-yloxy intermediate is then reacted with 3-(trifluoromethyl)benzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides under the influence of oxidizing agents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring yields N-oxides, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The trifluoromethyl group enhances its binding affinity and stability, while the pyridine and pyrrolidine moieties contribute to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(pyridin-4-yloxy)-N-(3-methylphenyl)pyrrolidine-1-carboxamide
- 3-(pyridin-4-yloxy)-N-(3-chlorophenyl)pyrrolidine-1-carboxamide
- 3-(pyridin-4-yloxy)-N-(3-fluorophenyl)pyrrolidine-1-carboxamide
Uniqueness
Compared to similar compounds, 3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a more potent and versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-pyridin-4-yloxy-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)12-2-1-3-13(10-12)22-16(24)23-9-6-15(11-23)25-14-4-7-21-8-5-14/h1-5,7-8,10,15H,6,9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJICRVDTUGLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2685098.png)
![[3-(Heptyloxy)phenyl]amine hydrochloride](/img/structure/B2685099.png)
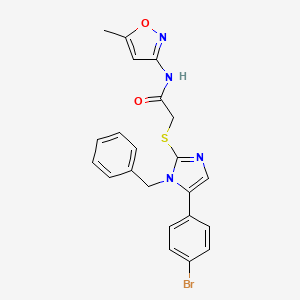
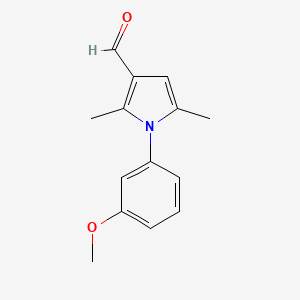
![5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2685104.png)
![(E)-3-(2,3-Dichloropyridin-4-yl)-1-[5-methyl-1-(4-methylphenyl)triazol-4-yl]prop-2-en-1-one](/img/structure/B2685105.png)
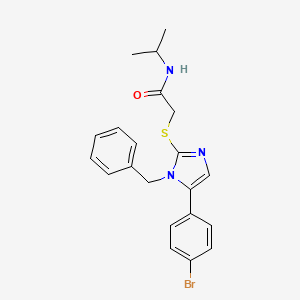
![5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B2685109.png)
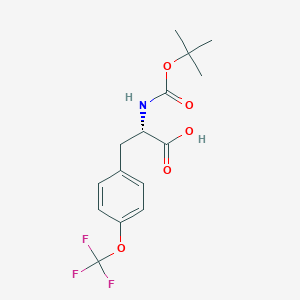
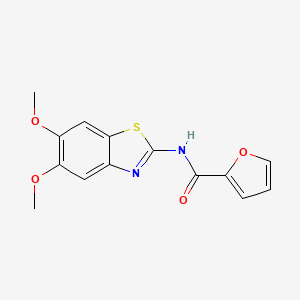
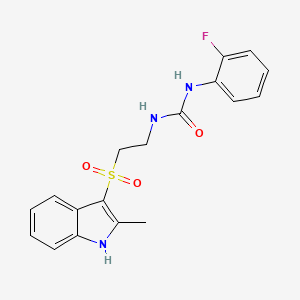
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2685115.png)
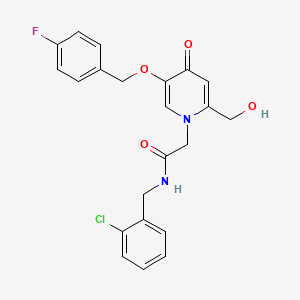
![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2685119.png)
